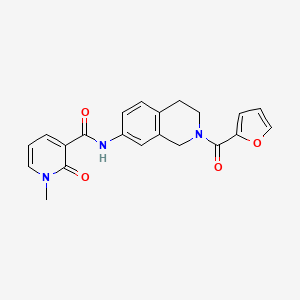

1-(cyclopentanecarbonyl)-N-methylindoline-2-carboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The description of a compound typically includes its IUPAC name, molecular formula, and structure. It may also include information about its appearance and state (solid, liquid, gas) at room temperature.

Synthesis Analysis

Synthesis analysis involves understanding the chemical reactions used to create the compound. This can include the starting materials, reaction conditions, catalysts, and the yield of the product.Molecular Structure Analysis

Molecular structure analysis often involves techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry. These techniques can provide information about the arrangement of atoms within the molecule and the types of bonds between them.Chemical Reactions Analysis

This involves studying the reactions that the compound can undergo. This can include reactions with other compounds under various conditions, and studying the products of these reactions.Physical And Chemical Properties Analysis

This involves studying properties such as the compound’s melting point, boiling point, solubility in various solvents, and its acidity or basicity (pH).Wissenschaftliche Forschungsanwendungen

Synthesis and Derivative Studies

Synthesis of Novel Derivatives : The compound has been utilized in the synthesis of novel derivatives with substituents in various positions, contributing to the development of new chemical entities with potential biological activities (Aghekyan et al., 2009).

Formation of Lactams and Lactones : It reacts with substituted propargyl alcohols to form lactams and lactones, demonstrating its versatility in organic synthesis and potential applications in drug development (Selvaraj, Debnath, & Swamy, 2019).

Gold-Catalyzed Cycloisomerization : The compound undergoes cycloisomerization under specific catalysis, leading to the formation of complex structures useful in medicinal chemistry (England & Padwa, 2008).

Biological and Pharmacological Studies

Sigma 1 Ligands : Derivatives of the compound have been studied for their potential as sigma 1 ligands, which are important in understanding various neuropsychiatric disorders (Calderon et al., 1994).

Cytotoxic Activity : Carboxamide derivatives of benzimidazo[2,1-a]isoquinoline and related structures have been synthesized using the compound and evaluated for cytotoxic activities, highlighting its relevance in cancer research (Deady et al., 2000).

Synthesis of Antihypertension Drugs : It serves as a precursor in the synthesis of antihypertension drugs, indicating its importance in the development of cardiovascular therapeutics (Peyrot et al., 2001).

Chemical and Physical Properties Studies

Aromatic Stabilization Energies : Studies on equilibrium acidities and aromatic stabilization energies of cyclic carboxamides and related structures have utilized the compound, contributing to the understanding of its chemical behavior (Bordwell & Fried, 1991).

Synthesis of Isoindolin-1-one Derivatives : The compound is involved in the synthesis of isoindolin-1-one derivatives, which are important in medicinal chemistry for their diverse biological activities (Pathare et al., 2016).

Anti-inflammatory Effects : Studies on the anti-inflammatory effects of related compounds have shown potential therapeutic applications in inflammation-related disorders (Torres et al., 1999).

Design of Novel PARP-1 Inhibitors : Quinoline-8-carboxamides, related to the compound, have been designed as inhibitors of Poly(ADP-ribose)polymerase-1, an enzyme target in various therapeutic areas (Lord et al., 2009).

Antiproliferative Activity : Its derivatives have been evaluated for antiproliferative activity against cancer cell lines, underlining its potential in anticancer drug discovery (Lu et al., 2021).

Antimicrobial Activity : Novel derivatives have shown promising antimicrobial activity, expanding its application in the development of new antimicrobial agents (Devarasetty et al., 2019).

Safety And Hazards

This involves understanding the potential risks associated with the compound. This can include toxicity data, flammability, reactivity, and any precautions that need to be taken while handling the compound.

Zukünftige Richtungen

Future directions could involve potential applications of the compound, further reactions it could be used in, or any other research that could be conducted to learn more about it.

Please consult with a chemical expert or refer to specific databases and resources for detailed and accurate information about this specific compound. If you’re working in a lab, always follow safety guidelines when handling chemicals.

Eigenschaften

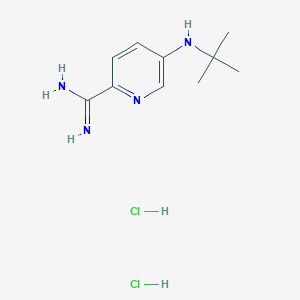

IUPAC Name |

1-(cyclopentanecarbonyl)-N-methyl-2,3-dihydroindole-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H20N2O2/c1-17-15(19)14-10-12-8-4-5-9-13(12)18(14)16(20)11-6-2-3-7-11/h4-5,8-9,11,14H,2-3,6-7,10H2,1H3,(H,17,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YOMNVFZMPUEFNJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(=O)C1CC2=CC=CC=C2N1C(=O)C3CCCC3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H20N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

272.34 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(cyclopentanecarbonyl)-N-methylindoline-2-carboxamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Tert-butyl 5-[3-(prop-2-enoylamino)propanoylamino]-1,3-dihydroisoindole-2-carboxylate](/img/structure/B2779550.png)

![N-(1,3-benzodioxol-5-ylmethyl)-4-{[6-[(4-chlorobenzyl)thio]-8-oxo[1,3]dioxolo[4,5-g]quinazolin-7(8H)-yl]methyl}benzamide](/img/structure/B2779551.png)

![3-[3-[(4-Methoxyphenyl)methyl-methylamino]azetidin-1-yl]pyrazine-2-carbonitrile](/img/structure/B2779554.png)

![Bis[3-(trifluoromethyl)phenyl] 4-(trifluoromethyl)-2,6-pyridinedicarboxylate](/img/structure/B2779556.png)

![5-Methyl-7-hydroxypyrazolo-[1,5-a]pyrimidine-3-thiocarboxamide](/img/structure/B2779557.png)

![1-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(3-fluorophenyl)-3-methyl-6-(thiophen-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B2779563.png)

![2-((3-ethyl-6-methyl-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(4-nitrophenyl)acetamide](/img/structure/B2779566.png)